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Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

Cat. No.: B1330662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-bromo-3-methyl-2-butanone. The information is tailored for professionals in
research and development, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a
foundational resource for the identification, characterization, and utilization of this compound in
scientific applications.

Chemical Structure and Properties
o |[UPAC Name: 3-bromo-3-methylbutan-2-one

« Chemical Formula: CsHeBro[1][2][3]

« Molecular Weight: 165.03 g/mol [1][2]

« CAS Number: 2648-71-7[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-bromo-3-methyl-2-
butanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1330662?utm_src=pdf-interest
https://www.benchchem.com/product/b1330662?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/3-bromo-3-methyl-2-butanone-dic126187.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-3-methyl-2-butanone
https://www.scbt.com/p/3-bromo-3-methyl-2-butanone-2648-71-7
https://wap.guidechem.com/encyclopedia/3-bromo-3-methyl-2-butanone-dic126187.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-3-methyl-2-butanone
https://wap.guidechem.com/encyclopedia/3-bromo-3-methyl-2-butanone-dic126187.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-3-methyl-2-butanone
https://www.benchchem.com/product/b1330662?utm_src=pdf-body
https://www.benchchem.com/product/b1330662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IH NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Acetyl group methyl
2.46 Singlet 3H yigroup y
protons (CHs-C=0)
) Gem-dimethyl protons
1.89 Singlet 6H

(C(CHs)2-Br)

Data sourced from Organic Syntheses Procedure, where the solvent was CDCls.[4]

13C NMR Data (Predicted)

Due to the absence of readily available experimental data, the following chemical shifts are
predicted based on the analysis of similar structures and known substituent effects. The
presence of the electronegative bromine atom and the carbonyl group are the primary
influences on the chemical shifts.

Chemical Shift (8) ppm Carbon Assignment
~200-205 Carbonyl carbon (C=0)

~60-65 Quaternary carbon (C-Br)
~30-35 Acetyl methyl carbon (CHs-C=0)
~25-30 Gem-dimethyl carbons (C(CHs)z2)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-bromo-3-methyl-2-butanone is expected to be dominated by a strong
absorption band characteristic of the carbonyl group.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


http://orgsyn.org/demo.aspx?prep=CV6P0193
https://www.benchchem.com/product/b1330662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Wavenumber (cm~?) Functional Group Assignment
~1715-1735 C=0 stretch (ketone)

~2975-2850 C-H stretch (alkane)

~1450-1350 C-H bend (alkane)

~700-500 C-Br stretch

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns, including the loss of a bromine atom and methyl or acetyl groups. The
presence of bromine would result in a characteristic M+2 isotopic pattern.

m/z Ratio Fragment lon
164/166 [M]* (Molecular ion)
149/151 [M - CHs]*

121/123 [M - CHsCOJ*

85 [M - Br]*

43 [CHsCO]J* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid sample like 3-bromo-3-methyl-2-butanone.

NMR Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-3-methyl-2-butanone in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de) in a standard 5 mm NMR
tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition:

o For *H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be
required due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

 Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

» Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the
sample spectrum. The instrument will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid, this is typically done via direct injection or through a gas chromatography
(GC) interface.
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« lonization: lonize the sample molecules. Electron ionization (EIl) is a common method for this
type of compound.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of 3-
bromo-3-methyl-2-butanone.
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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